molecular formula C22H31NO5 B15147885 3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester

3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester

Cat. No.: B15147885
M. Wt: 389.5 g/mol
InChI Key: RCEHOHBPJZEWPH-CGTJXYLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining strict control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-[(4R)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-4-methylhexanoate

InChI

InChI=1S/C22H31NO5/c1-6-15(2)18(13-19(24)28-22(3,4)5)20(25)23-17(14-27-21(23)26)12-16-10-8-7-9-11-16/h7-11,15,17-18H,6,12-14H2,1-5H3/t15-,17+,18+/m0/s1

InChI Key

RCEHOHBPJZEWPH-CGTJXYLNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)C(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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